molecular formula C8H9BrS B599528 5-Bromo-2-methylthioanisole CAS No. 142994-01-2

5-Bromo-2-methylthioanisole

Cat. No.: B599528
CAS No.: 142994-01-2
M. Wt: 217.124
InChI Key: BTJYDFNXIOKYJM-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthioanisole: is an organic compound with the molecular formula C8H9BrS and a molecular weight of 217.13 g/mol . It is characterized by a bromine atom attached to the fifth position of a benzene ring, which also contains a methylthio group at the second position and a methoxy group at the first position. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylthioanisole typically involves the bromination of 2-methylthioanisole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methylthioanisole.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylthioanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and enzyme inhibitors .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthioanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the methylthio group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methylthioanisole is unique due to the specific positioning of the bromine and methylthio groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-1-methyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYDFNXIOKYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674922
Record name 4-Bromo-1-methyl-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-01-2
Record name 4-Bromo-1-methyl-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cooled solution of sodium nitrite (5.8 g) in concentrated sulphuric acid (50 ml) was added dropwise to a stirred solution of 4-methyl-3-methylsulphenylaniline (12.8 g) in glacial acetic acid at 20° C. The resulting suspension was added to a mixture of copper (I) bromide (12 g), aqueous hydrobromic acid (48-50%) and ice. The mixture was stirred at room temperature for 3 hours then diluted with water and extracted with ethyl acetate. The organic layer was washed with water, aqueous sodium hydroxide (2M), dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness. The residue was triturated with hot cyclohexane and filtered. The filtrate was evaporated to dryness to give 4-bromo-2-methylsulphenyltoluene (8.6 g) as a brown oil, NMR (CDCl3): 2.15(s,3H), 2.2(s,3H), 6.5-7.1 (m,3H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-fluoro-1-methyl-benzene (3 mL, 26.3 mmol) in DMF (15 mL) was added MeSNa (1.84 g, 26.3 mmol). After the addition, the reaction mixture was stirred at 90° C. overnight. TLC (petroleum) showed the reaction was complete. Then the mixture was poured into aq. NaHCO3 (10 mL), extracted with EtOAc (20 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over sodium sulfate and concentrated in vacuum. The residue was purified by a silica gel column chromatography (petroleum) to give 4-Bromo-1-methyl-2-methylsulfanyl-benzene (4 g, 68%) as a yellow liquid.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
MeSNa
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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